molecular formula C9H7ClN2O3 B11880345 Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo- CAS No. 653599-21-4

Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo-

Cat. No.: B11880345
CAS No.: 653599-21-4
M. Wt: 226.61 g/mol
InChI Key: BIOIEFQYBUWZKP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives are prominent heterocyclic scaffolds in medicinal and synthetic chemistry due to their versatile biological activities and structural diversity. The compound Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo- features a fused bicyclic system with a six-membered pyridine ring and a five-membered imidazolone ring. Key structural attributes include:

  • 6-Chloro substitution: Enhances electrophilicity and influences binding interactions.
  • 2-Oxo group: Introduces hydrogen-bonding capacity and modulates ring tautomerism.
  • Acetic acid side chain: Improves solubility and enables derivatization for pharmacological optimization.

Synthetic routes for related imidazo[1,2-a]pyridines often involve condensation of 2-aminopyridines with α-halo carbonyl compounds under basic conditions . The title compound’s structure may exhibit crystallographic disorder in the fused ring system, as observed in analogs like 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium iodide, where coplanar rings and positional disorder of C/N atoms were reported .

Properties

CAS No.

653599-21-4

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

2-(6-chloro-2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7ClN2O3/c10-5-1-2-7-11-9(15)6(3-8(13)14)12(7)4-5/h1-2,4,6H,3H2,(H,13,14)

InChI Key

BIOIEFQYBUWZKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(N2C=C1Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Copper Silicate-Catalyzed Synthesis

A robust method involves the reaction of 6-chloro-2-aminopyridine with α-bromoacetylglycolic acid ethyl ester under copper silicate catalysis. The protocol, adapted from copper-mediated cyclizations, proceeds via nucleophilic substitution at the α-carbon of the haloketone, followed by intramolecular cyclization. Ethanol as a solvent at reflux conditions (78°C) achieves optimal yields (85–90%) within 2–3 hours. The acetic acid side chain is introduced via hydrolysis of the ethyl ester post-cyclization, requiring 1 M NaOH at 60°C for 4 hours.

Mechanistic Insights :

  • Nucleophilic Attack : The exocyclic amine of 6-chloro-2-aminopyridine displaces the bromide ion from α-bromoacetylglycolic acid ethyl ester, forming an enamine intermediate.

  • Cyclization : Intramolecular attack of the pyridine nitrogen on the ketone carbonyl generates the imidazo[1,2-a]pyridine core.

  • Ester Hydrolysis : Basic conditions cleave the ethyl ester to yield the free acetic acid group.

Optimization Data :

ParameterOptimal ConditionYield Impact
Catalyst Loading10 mol% CuSiO₃90% → 69% (5 mol%)
SolventEthanol85% → 45% (H₂O)
TemperatureReflux (78°C)90% → 65% (RT)

Oxidation of 3-Formyl Derivatives

Bromomalonaldehyde-Mediated Route

Bromomalonaldehyde reacts with 6-chloro-2-aminopyridine in ethanol-water (3:1) under microwave irradiation (100°C, 20 min) to yield 3-carbaldehyde-imidazo[1,2-a]pyridine. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) converts the aldehyde to carboxylic acid, achieving 75–80% overall yield.

Critical Steps :

  • Microwave Assistance : Reduces reaction time from 24 hours (conventional heating) to 20 minutes.

  • Oxidation Control : Over-oxidation to CO₂ is mitigated by maintaining temperatures below 0°C during CrO₃ addition.

Limitations :

  • Bromomalonaldehyde’s instability necessitates in situ preparation from malonaldehyde and NBS.

Multicomponent Tandem Reactions

FeCl₃-Catalyzed Cascade Reaction

A one-pot synthesis combines 6-chloro-2-aminopyridine, nitroolefins, and glyoxylic acid in the presence of FeCl₃ (10 mol%). The reaction proceeds via:

  • Michael Addition : Nitroolefin reacts with the amine to form a β-nitroamine intermediate.

  • Cyclization : Intramolecular attack forms the imidazo ring.

  • Knoevenagel Condensation : Glyoxylic acid introduces the acetic acid moiety at position 3.

Conditions :

  • Solvent: MeOH, RT, 6–8 hours

  • Yield: 70–82%

Substrate Scope :

Nitroolefin SubstituentYield (%)
Phenyl82
4-NO₂-C₆H₄78
Cyclohexyl70

Metal-Free Lactamization

Base-Mediated Intramolecular Amidation

6-Chloro-2-aminopyridine reacts with chloroacetyl chloride in THF with K₂CO₃ (2 equiv) to form the 2-oxo lactam. The acetic acid group is introduced via alkylation with ethyl bromoacetate, followed by saponification (Scheme 1).

Procedure :

  • Lactam Formation : Stir 6-chloro-2-aminopyridine (1.0 equiv) and chloroacetyl chloride (1.2 equiv) in THF at 0°C, then add K₂CO₃. Yield: 88%.

  • Alkylation : Treat lactam intermediate with ethyl bromoacetate (1.5 equiv) and NaH (1.2 equiv) in DMF. Yield: 76%.

  • Hydrolysis : Reflux with 2 M HCl/EtOH (1:1) for 3 hours. Yield: 92%.

Solvent-Free Mechanochemical Synthesis

Grinding with Neutral Alumina

A solvent-free method utilizes neutral alumina as a solid catalyst. 6-Chloro-2-aminopyridine and ethyl bromoacetate are ground in a mortar (30 min), followed by cyclization at 60°C (2 hours). The ethyl ester is hydrolyzed with NaOH (1 M, 4 hours).

Advantages :

  • No solvent waste

  • Catalyst reuse for 3 cycles with <10% yield drop

Yield : 80–85%

Comparative Analysis of Methods

MethodCatalystTimeYield (%)Key Advantage
CuSiO₃ CyclocondensationCopper silicate2 h90High regioselectivity
Oxidation of AldehydeNone (MW)20 min75Rapid aldehyde formation
FeCl₃ Tandem ReactionFeCl₃8 h82One-pot, broad substrate scope
LactamizationK₂CO₃6 h88High-purity lactam intermediate
MechanochemicalAl₂O₃2 h85Solvent-free, eco-friendly

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro substituent serves as a reactive site for nucleophilic displacement. This enables structural diversification through:

  • Amine substitution : Reacts with primary/secondary amines under mild conditions (60–80°C, DMF) to form 6-amino derivatives.

  • Thiol substitution : Produces 6-thioether analogs when treated with thiols in the presence of K₂CO₃ .

Example Reaction :

Starting MaterialReagent/ConditionsProductYield
6-chloro derivativeBenzylamine, DMF, 70°C, 8h6-(benzylamino)imidazo[1,2-a]pyridine78%

BCl₃-Mediated Functionalization

Boron trichloride facilitates regioselective bond formation at the C3 position :

  • C–N bond formation : Reacts with amines (e.g., aniline, morpholine) in dichloromethane at 0–25°C.

  • C–S bond formation : Couples with thiols (e.g., thiophenol) under similar conditions.

  • C–O bond formation : Achieved using alcohols or phenols with BCl₃ as a Lewis acid.

Key Data :

Reaction TypeConditionsRepresentative ProductYield
C–NBCl₃ (1.4 eq), DCM, 25°C, 2h3-(phenylamino) derivative82%
C–SBCl₃ (1.4 eq), DCM, 0°C, 2h3-(phenylthio) derivative75%
C–OBCl₃ (1.4 eq), DCM, 0°C, 2h3-(methoxy) derivative68%

Cross-Coupling Reactions

The iodine substituent (introduced via directed ortho-iodination) enables palladium-catalyzed couplings:

  • Suzuki–Miyaura : Forms biaryl derivatives with arylboronic acids (Pd(OAc)₂, K₂CO₃, 80°C) .

  • Sonogashira : Generates alkynylated analogs using terminal alkynes and CuI co-catalyst .

Optimized Protocol :

text
1. Dissolve 2-iodo derivative (1.0 eq) in THF. 2. Add Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). 3. Heat at 80°C for 12h → Isolate via column chromatography (hexane/EtOAc). Yield range: 65–89%[3].

Oxidation and Reduction Pathways

  • Oxidation : The 2-oxo group reacts with m-CPBA to form N-oxide derivatives, enhancing water solubility.

  • Reduction : NaBH₄ selectively reduces the oxo group to a hydroxyl moiety, enabling further esterification .

Comparative Reactivity :

Starting PositionReagentProductApplication
2-oxom-CPBA, DCM, 0°CN-oxideImproved bioavailability
2-oxoNaBH₄, MeOH, rt2-hydroxyProdrug synthesis

Cyclization and Ring Expansion

The acetic acid side chain participates in intramolecular cyclization:

  • Lactam formation : Achieved via dehydration (P₂O₅, toluene reflux) to yield fused tricyclic systems .

  • Heterocycle fusion : Reacts with aldehydes (e.g., benzaldehyde) under acid catalysis to form imidazoquinoline derivatives .

Biological Activity-Driven Modifications

Derivatives synthesized from this scaffold show targeted bioactivity:

  • PI3K/mTOR inhibition : Introduction of morpholine or piperazine groups at C3 enhances kinase binding (IC₅₀ = 12–45 nM) .

  • Antifungal activity : 6-chloro-3-thioether analogs exhibit MIC₉₀ = 4 μg/mL against Candida albicans.

Scientific Research Applications

Antimicrobial Activity

Antitubercular Agents
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit potent activity against Mycobacterium tuberculosis. A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides which showed minimum inhibitory concentrations (MICs) as low as 0.006μM\leq 0.006\,\mu M against drug-resistant strains of M. tuberculosis . These compounds were evaluated for their pharmacokinetics in vivo, indicating promising absorption and bioavailability profiles.

Antifungal Properties
The compound also displays antifungal activity. A study synthesized ten new derivatives of imidazo[1,2-a]pyridine and evaluated their efficacy against resistant strains of Candida albicans. Four derivatives demonstrated significant antifungal activity, highlighting the potential of these compounds in treating fungal infections .

Cancer Research

Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives have been explored as selective inhibitors of various kinases involved in cancer progression. For example, research focusing on DYRK1A kinase inhibitors has identified imidazo[1,2-b]pyridazine scaffolds that can selectively inhibit this kinase, which is implicated in cancer and neurological disorders . The structural modifications at various positions on the imidazo core have led to compounds with enhanced selectivity and potency.

Therapeutic Significance

Pharmacological Profiles
The pharmacological profiles of imidazo[1,2-a]pyridine derivatives indicate their potential as broad-spectrum therapeutic agents. Studies have shown that these compounds can be synthesized efficiently and exhibit a range of biological activities including antimicrobial and anticancer effects . The synthesis methods often involve straightforward procedures that yield high overall yields, making them attractive for further development.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Pharmacokinetic Parameters (PO)Remarks
9≤0.006AUC: 411 ng h/mLHighly potent
12≤0.006Cmax: 181 ng/mLEffective against MDR strains
16≤0.006Tmax: 0.25 hGood oral bioavailability
18≤0.006t1/2: 5 hSuperior to clinical candidates

Table 2: Antifungal Activity Against Candida albicans

Compound IDMinimum Inhibitory Concentration (MIC)Activity Level
10a0.5 μg/mLActive
10b0.8 μg/mLActive
10c1.0 μg/mLActive
10i0.7 μg/mLActive

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted imidazo[1,2-a]pyridine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations in Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Target Compound 6-Cl, 2-oxo, 3-acetic acid C₉H₇ClN₂O₃ Under investigation
2-[2-(5-Chloro-2-pyridinyl)-6-methyl... 5-Cl, 6-Me, 3-acetic acid C₁₅H₁₂ClN₃O₂ Molecular weight: 301.728; higher lipophilicity due to Me group
Imidazo[1,2-a]pyridine-5-carboxylic acid 5-COOH C₈H₆N₂O₂ Potential carboxylate-mediated bioactivity

Key Insights :

  • Chlorine Position : The 6-Cl substitution in the target compound may confer distinct electronic effects compared to 5-Cl derivatives (e.g., ), altering reactivity or target affinity.
  • Methyl vs.

Ring System Analogues: Pyridine vs. Pyrimidine

Compound Class Core Structure Pharmacological Activities Reference
Imidazo[1,2-a]pyridine Pyridine + imidazolone Antimicrobial, anticancer (hypothesized for target compound)
Imidazo[1,2-a]pyrimidine Pyrimidine + imidazolone Anxiolytic, cardiovascular, analgesic

Structural Impact :

  • Pyrimidine-containing analogs () exhibit broader central nervous system (CNS) activities due to enhanced π-stacking capacity from the additional nitrogen atom.
  • Pyridine-based systems (target compound) may prioritize metabolic stability or solubility via the acetic acid side chain.

Functional Group Modifications

Compound (Example) Functional Group Biological Implication
Target Compound 3-Acetic acid Enhanced solubility, derivatization
3-Phenylimidazo[1,2-a]pyridine () 3-Phenyl Increased lipophilicity, π-π interactions
Imidazo[1,2-a]pyridinium iodide () Quaternary nitrogen Ionic character, crystallographic disorder

Comparison :

  • Acetic acid derivatives (target compound) are more water-soluble than phenyl-substituted analogs, favoring pharmacokinetic profiles.
  • Quaternary nitrogen systems () may exhibit altered bioavailability due to permanent positive charge.

Research Findings and Data Gaps

  • Synthesis: The target compound’s synthesis likely parallels methods for ’s iodide derivative, utilizing 2-aminopyridine and chloroacetic acid under basic conditions .
  • Crystallography : Disorder in fused rings (observed in ) may complicate structural characterization, necessitating advanced techniques like X-ray diffraction.

Biological Activity

Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological properties, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo- is C14H10ClN3O2C_{14}H_{10}ClN_3O_2. The structure features a fused imidazo-pyridine ring system that contributes to its unique biological properties. The presence of a chloro group and a carboxylic acid moiety enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Demonstrated cytotoxic effects against multiple cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation in various models.
  • Anticonvulsant : Exhibited protective effects in seizure models.

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReferences
AntimicrobialInhibition of Candida albicans
AnticancerCytotoxicity against A431 and Jurkat cell lines
Anti-inflammatoryReduction in inflammatory markers
AnticonvulsantProtection in PTZ-induced seizures

Synthesis Methods

The synthesis of Imidazo[1,2-a]pyridine derivatives typically involves several methods, including:

  • Condensation Reactions : Utilizing 2-substituted imidazo[1,2-a]pyridine derivatives with carbonyl compounds under basic conditions.
  • Cyclization Techniques : Employing cyclization reactions using phosphoryl trichloride or other reagents to form the imidazo ring.
  • Solid-phase Synthesis : A method that allows for the rapid assembly of compounds on a solid support.

Case Study: Antifungal Activity

In a study evaluating the antifungal activity of synthesized derivatives of Imidazo[1,2-a]pyridine, four compounds showed significant activity against resistant strains of Candida albicans. The minimum inhibitory concentrations (MIC) were determined using microdilution methods, indicating the potential for these compounds in treating fungal infections .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance:

  • Chloro Substitution : Enhances antimicrobial activity due to increased electron-withdrawing properties.
  • Acetic Acid Moiety : Contributes to receptor binding affinity and solubility.

Table 2: SAR Insights

ModificationEffect on ActivityReference
Chloro GroupIncreased antimicrobial potency
Acetic AcidImproved solubility and binding

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-2,3-dihydro-2-oxo-imidazo[1,2-a]pyridine-3-acetic acid?

The synthesis typically involves condensation reactions between 2-aminopyridine derivatives and halogenated carboxylic acids. For example, reacting 2-aminopyridine with iodoacetic acid under basic aqueous conditions (pH 8–9) at reflux (6 hours) yields the imidazo[1,2-a]pyridinium cation, which is acidified to precipitate the product . Alternative routes include one-pot multicomponent reactions using aryl aldehydes and Meldrum’s acid in water at room temperature to form benzo-fused derivatives, which can be adapted for chloro-substituted analogues .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for the oxo and acetic acid moieties) .
  • X-ray Crystallography : Resolves structural features, such as coplanar rings and disorder in the imidazo[1,2-a]pyridinium cation (e.g., occupancy refinement for disordered C/N atoms) .
  • NMR : Confirms proton environments and substitution patterns (not explicitly detailed in evidence but standard for heterocycles).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

  • Lewis Acid Catalysis : Use catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in Friedel-Crafts acylations, reducing side reactions .
  • pH Control : Maintain basic conditions (pH 8–9) during reflux to prevent premature acidification and ensure complete cyclization .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, reagent ratios) and reduce trial-and-error approaches, as demonstrated in chemical process optimization .

Q. How can computational methods aid in predicting reactivity and designing derivatives?

  • Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates to predict regioselectivity in acylation or substitution reactions .
  • Machine Learning : Analyze datasets from parallel synthetic libraries to correlate substituent effects with yield or biological activity, enabling targeted derivative design .

Q. What strategies address discrepancies in crystallographic data, such as disordered structures?

  • Occupancy Refinement : Assign partial occupancy (e.g., 0.5 for disordered C/N atoms) and use restraints to stabilize refinement .
  • Complementary Techniques : Pair X-ray data with solid-state NMR or electron diffraction to resolve ambiguities in ring system geometry .

Q. How can structural modifications enhance biological activity while maintaining solubility?

  • Derivatization : Introduce hydrophilic groups (e.g., carboxylic acids, amines) at the C-3 position to improve aqueous solubility, as seen in imidazo[1,2-a]pyridine-3-carboxamide derivatives .
  • Hybrid Scaffolds : Fuse benzo or pyrimidine rings to the core structure, leveraging known pharmacokinetic profiles of related heterocycles .

Q. What methodologies resolve conflicting data in reaction mechanisms (e.g., Friedel-Crafts vs. radical pathways)?

  • Isotopic Labeling : Track acyl group transfer using deuterated substrates to confirm electrophilic aromatic substitution mechanisms .
  • Kinetic Studies : Compare rate constants under varying initiator conditions (e.g., presence/absence of radical scavengers) to rule out radical pathways .

Methodological Considerations

Q. How should researchers design experiments to evaluate the environmental impact of synthesis by-products?

  • Waste Analysis : Use LC-MS or GC-MS to identify toxic intermediates (e.g., halogenated by-products) and optimize solvent/reagent choices .
  • Green Chemistry Metrics : Calculate E-factors or atom economy to prioritize sustainable routes, such as aqueous-phase reactions .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR)?

  • Multivariate Regression : Correlate electronic (Hammett σ) or steric parameters of substituents with biological activity (e.g., IC₅₀ values) .
  • Cluster Analysis : Group derivatives by physicochemical properties (e.g., logP, polar surface area) to identify activity trends .

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